One primary application of 7-OHCPZ research is in investigating the metabolic pathways of chlorpromazine. Studies have shown that 7-OHCPZ is a major metabolite of chlorpromazine, formed by the action of the enzyme CYP2C19 in the liver []. Measuring 7-OHCPZ levels in blood or cerebrospinal fluid can help researchers understand how individuals metabolize chlorpromazine and identify potential factors influencing its therapeutic response [].
While not used as a therapeutic agent, 7-OHCPZ has been studied for its potential pharmacological properties. Some studies suggest that 7-OHCPZ might contribute to the antipsychotic effects of chlorpromazine, although its specific role remains unclear []. Additionally, research has explored the potential interaction of 7-OHCPZ with other neurotransmitter systems, such as the dopaminergic system, which is implicated in schizophrenia and Parkinson's disease [].
7-Hydroxychlorpromazine is a metabolite derived from chlorpromazine, a widely used antipsychotic medication. Its chemical formula is and it has a molecular weight of approximately 371.3 g/mol. This compound is notable for its role in the pharmacological effects and side effects associated with chlorpromazine therapy, particularly in the context of oxidative metabolism and toxicity .
These methods allow for the selective formation of the hydroxylated derivative while minimizing unwanted byproducts .
7-Hydroxychlorpromazine exhibits various biological activities, primarily linked to its role as a metabolite of chlorpromazine. It has been implicated in several side effects of chlorpromazine therapy, including ocular toxicity and potential neurotoxicity due to its accumulation in tissues such as the skin and cornea. Studies suggest that this compound can lead to excessive melanin production, contributing to eye changes .
7-Hydroxychlorpromazine is primarily studied for its implications in pharmacology and toxicology. Its applications include:
Research indicates that 7-hydroxychlorpromazine interacts with various biological systems, potentially influencing both pharmacological efficacy and toxicity. It has been shown to deposit in specific tissues, which can lead to localized adverse effects. The interaction with melanin-producing cells suggests a mechanism for ocular toxicity, highlighting the need for careful monitoring during chlorpromazine treatment .
7-Hydroxychlorpromazine shares structural similarities with other phenothiazine derivatives, which are often used as antipsychotic agents. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Chlorpromazine | Parent compound; contains a chlorine atom | First-generation antipsychotic; broader spectrum |
8-Hydroxychlorpromazine | Hydroxyl group at position 8 | Slower decay rate; greater tissue accumulation |
Thioridazine | Similar phenothiazine structure | Different side effect profile |
Perphenazine | Another phenothiazine derivative | Distinct pharmacokinetics and efficacy |
Uniqueness of 7-Hydroxychlorpromazine: Its specific hydroxylation at position 7 distinguishes it from other derivatives, influencing its biological activity and potential side effects significantly compared to its analogs .
7-Hydroxychlorpromazine (C₁₇H₁₉ClN₂OS) is a significant metabolite of chlorpromazine with a molecular weight of 334.86 g/mol [1] [2]. The compound features a tricyclic phenothiazine ring system with a chlorine atom at position 2 and a hydroxyl group at position 7, along with a dimethylaminopropyl side chain [3]. Industrial synthesis of this compound typically follows several established pathways that have been optimized for large-scale production.
The primary industrial synthesis route involves direct hydroxylation of chlorpromazine at the 7-position through controlled oxidation reactions [4]. This process typically employs selective oxidizing agents that target the aromatic ring while preserving the sensitive functional groups present in the molecule . The reaction conditions must be carefully controlled to prevent over-oxidation, which could lead to multiple hydroxylation or oxidation at undesired positions such as the sulfur atom in the phenothiazine ring [6].
A common industrial approach involves the use of transition metal catalysts, particularly copper or iron-based systems, which facilitate the selective introduction of the hydroxyl group at the desired position [7]. The reaction typically proceeds through the following sequence:
Table 1: Key Parameters for Industrial Synthesis of 7-Hydroxychlorpromazine
Parameter | Typical Range | Optimal Conditions |
---|---|---|
Temperature | 120-160°C | 140-145°C |
Pressure | 1-5 bar | 2.5 bar |
Catalyst | Cu(II)/Fe(III) salts | Cu(OAc)₂ |
Solvent | Polar aprotic | Dimethylformamide |
Reaction time | 4-8 hours | 6 hours |
Yield | 65-85% | 78% |
Another industrial approach involves the synthesis of 7-hydroxychlorpromazine from phenothiazine precursors rather than from chlorpromazine itself [8]. This method begins with appropriately substituted phenothiazine derivatives that already contain the hydroxyl group at the desired position, followed by introduction of the dimethylaminopropyl side chain and the chlorine atom [9]. This approach can be advantageous when starting materials with the hydroxyl group are readily available or when selective hydroxylation proves challenging [10].
The purification of industrially synthesized 7-hydroxychlorpromazine typically involves multiple crystallization steps, often using solvent systems such as methanol or ethanol, which allow for the isolation of the compound with high purity (>99%) [11]. Column chromatography techniques may also be employed for final purification, particularly when high-purity standards are required for analytical purposes [12].
Microsomal biotransformation represents a significant alternative approach for generating 7-hydroxychlorpromazine through enzymatic pathways that mimic the metabolic processes occurring in vivo [13]. This method is particularly valuable for producing metabolite standards for analytical purposes and for studying the metabolic fate of chlorpromazine [14].
The biotransformation of chlorpromazine to 7-hydroxychlorpromazine is primarily mediated by cytochrome P450 enzymes, with CYP2D6 playing a major role in catalyzing the 7-hydroxylation reaction [15]. Studies have shown that CYP1A2 also contributes to this transformation, albeit to a lesser extent [27]. The microsomal preparation protocols typically involve the following steps:
A standard protocol for microsomal biotransformation involves incubating chlorpromazine (typically 10-100 μM) with liver microsomes (0.5-2 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C in the presence of an NADPH-generating system [16]. The reaction is usually allowed to proceed for 30-60 minutes before being terminated by the addition of organic solvents such as acetonitrile or methanol [17].
Table 2: Typical Conditions for Microsomal Biotransformation of Chlorpromazine
Component | Concentration/Condition | Function |
---|---|---|
Chlorpromazine | 50 μM | Substrate |
Liver microsomes | 1 mg protein/mL | Enzyme source |
Phosphate buffer | 0.1 M, pH 7.4 | Reaction medium |
NADPH | 1 mM | Cofactor |
Glucose-6-phosphate | 5 mM | NADPH regeneration |
Glucose-6-phosphate dehydrogenase | 1 unit/mL | NADPH regeneration |
MgCl₂ | 5 mM | Enzyme stabilization |
Temperature | 37°C | Optimal enzyme activity |
Incubation time | 45 minutes | Sufficient conversion |
Species differences in the microsomal biotransformation of chlorpromazine have been observed, with human liver microsomes producing predominantly 7-hydroxychlorpromazine, while guinea pig liver microsomes generate relatively larger amounts of N-oxide metabolites [18]. These differences highlight the importance of selecting appropriate microsomal sources when generating specific metabolites for analytical standards [19].
The efficiency of microsomal biotransformation can be enhanced by optimizing reaction conditions such as pH, temperature, and cofactor concentrations [20]. Additionally, the use of specific cytochrome P450 inhibitors can help elucidate the relative contributions of different enzyme isoforms to the formation of 7-hydroxychlorpromazine [21]. For instance, quinidine, a selective CYP2D6 inhibitor, significantly reduces the formation of 7-hydroxychlorpromazine, confirming the primary role of this enzyme in the hydroxylation process [22].
The analysis and purification of 7-hydroxychlorpromazine require sophisticated chromatographic techniques due to the structural similarity with other chlorpromazine metabolites [23]. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have emerged as the methods of choice for the separation, identification, and quantification of this compound [24].
HPLC methods for 7-hydroxychlorpromazine typically employ reversed-phase columns, particularly C18 stationary phases, which provide excellent separation from related compounds [9]. A common mobile phase consists of a mixture of acetonitrile or methanol with aqueous buffers, often containing small amounts of formic acid or ammonium acetate to improve peak shape and resolution [25]. Gradient elution programs are frequently employed to achieve optimal separation of 7-hydroxychlorpromazine from other chlorpromazine metabolites, such as the N-desmethyl derivatives and sulfoxides [26].
Table 3: Optimized HPLC Conditions for 7-Hydroxychlorpromazine Analysis
Parameter | Specification | Notes |
---|---|---|
Column | C18, 150 × 4.6 mm, 5 μm | Provides optimal retention |
Mobile phase A | 0.1% formic acid in water | pH adjustment |
Mobile phase B | Acetonitrile | Organic modifier |
Gradient | 30-70% B over 15 min | Optimized for separation |
Flow rate | 1.0 mL/min | Standard flow |
Column temperature | 30°C | Temperature control |
Detection | UV at 254 nm | Primary detection |
Retention time | 7.8 min | Under specified conditions |
Sample preparation | Liquid-liquid extraction | Methanol or ethyl acetate |
LC-MS/MS methods offer superior sensitivity and specificity for the analysis of 7-hydroxychlorpromazine, particularly in complex biological matrices such as plasma or urine [28]. These methods typically employ electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) for quantification [29]. The characteristic fragmentation pattern of 7-hydroxychlorpromazine includes the loss of the dimethylaminopropyl side chain and fragmentation of the phenothiazine ring system [30].
A validated LC-MS/MS method for the quantification of 7-hydroxychlorpromazine in human plasma has been reported with a lower limit of quantification (LLOQ) of 0.25 ng/mL, demonstrating the high sensitivity achievable with this technique [31]. This method employed a simple protein precipitation extraction procedure using acetonitrile, followed by analysis on a C18 column with a mobile phase consisting of acetonitrile and ammonium formate buffer [11].
For the simultaneous analysis of chlorpromazine and its multiple metabolites, including 7-hydroxychlorpromazine, more complex chromatographic methods may be required [32]. These often involve the use of ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 μm particle size columns, which provide enhanced resolution and shorter analysis times [29]. The combination of UHPLC with high-resolution mass spectrometry (HRMS) allows for the unambiguous identification of 7-hydroxychlorpromazine even in the presence of isomeric metabolites [30].
Comprehensive spectroscopic characterization is essential for confirming the structure and purity of 7-hydroxychlorpromazine [33]. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and X-ray diffraction provide complementary information about the compound's structural features [34].
Proton (¹H) NMR spectroscopy of 7-hydroxychlorpromazine reveals characteristic signals that confirm its structure [35]. The aromatic region typically shows a complex pattern due to the phenothiazine ring system, with signals corresponding to the protons at positions 1, 3, 4, 6, and 9 [36]. The hydroxyl group at position 7 gives rise to a signal that is typically observed as a broad singlet, which may be exchangeable with deuterium [12]. The dimethylaminopropyl side chain produces signals in the aliphatic region, with the N-methyl groups appearing as a singlet integrating for six protons [37].
Carbon (¹³C) NMR spectroscopy provides additional structural information, with signals corresponding to the aromatic carbons of the phenothiazine ring system, the carbon bearing the hydroxyl group, and the carbons of the dimethylaminopropyl side chain [15]. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed to establish the complete assignment of all proton and carbon signals [12].
Table 4: Key NMR Signals for 7-Hydroxychlorpromazine
Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
---|---|---|
1 | 7.15 (d) | 128.3 |
3 | 6.65 (dd) | 119.3 |
4 | 7.05 (d) | 130.1 |
6 | 6.57 (d) | 107.9 |
7 (C-OH) | - | 146.9 |
7-OH | 5.57 (br s) | - |
9 | 6.85 (d) | 114.0 |
N(CH₃)₂ | 2.25 (s) | 45.7 |
N-CH₂ | 3.90 (t) | 47.2 |
CH₂-CH₂-CH₂ | 1.85-2.10 (m) | 23.5, 55.8 |
IR spectroscopy of 7-hydroxychlorpromazine reveals characteristic absorption bands that provide information about its functional groups [38]. The hydroxyl group typically gives rise to a broad absorption band in the region of 3300-3500 cm⁻¹, while the aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹ [15]. The C-N stretching vibrations of the tertiary amine group are observed in the region of 1200-1350 cm⁻¹, and the C-Cl stretching vibration typically appears around 750-800 cm⁻¹ [39].
UV-Vis spectroscopy of 7-hydroxychlorpromazine shows characteristic absorption maxima that are useful for identification and quantification [40]. The compound typically exhibits strong absorption in the region of 250-260 nm due to π-π* transitions in the aromatic ring system, with additional absorption bands around 300-310 nm attributed to n-π* transitions involving the sulfur and nitrogen atoms of the phenothiazine ring [17]. The presence of the hydroxyl group at position 7 causes a bathochromic shift (red shift) compared to the parent compound chlorpromazine, resulting in a distinct UV-Vis profile that can be used for identification purposes [20].
Table 5: UV-Vis Absorption Characteristics of 7-Hydroxychlorpromazine
Solvent | λmax (nm) | Extinction Coefficient (ε) |
---|---|---|
Methanol | 254, 306 | 32,000, 8,500 |
Acetonitrile | 252, 304 | 33,500, 8,200 |
0.1 N HCl | 258, 310 | 30,000, 9,000 |
0.1 N NaOH | 262, 315 | 28,500, 10,200 |
X-ray diffraction studies of 7-hydroxychlorpromazine provide detailed information about its three-dimensional structure, including bond lengths, bond angles, and molecular conformation [41]. These studies have revealed that the phenothiazine ring system adopts a butterfly-like conformation, with the two benzene rings forming a dihedral angle of approximately 140-150° [18]. The hydroxyl group at position 7 is typically coplanar with the aromatic ring to which it is attached, allowing for intramolecular hydrogen bonding interactions [42].
The crystal structure of 7-hydroxychlorpromazine hydrochloride has been determined, showing that the compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.403 Å, b = 11.530 Å, c = 11.957 Å, and β = 105.85° [18]. The crystal packing is stabilized by intermolecular hydrogen bonding interactions involving the hydroxyl group and the chloride counterion, as well as π-π stacking interactions between the aromatic rings of adjacent molecules [43].
Irritant